2-(4-methoxyphenyl)-N-{4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}ethanamine
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Overview
Description
2-(4-METHOXYPHENYL)ETHYLOXY]PHENYL}METHYL)AMINE: is a complex organic compound that features a combination of methoxyphenyl and tetrazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENYL)ETHYLOXY]PHENYL}METHYL)AMINE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Methoxyphenyl Group: This can be achieved through the methylation of phenol using dimethyl sulfate or methyl iodide in the presence of a base.
Introduction of the Ethyl Chain: The ethyl chain can be introduced via a Friedel-Crafts alkylation reaction using ethyl chloride and aluminum chloride as a catalyst.
Synthesis of the Tetrazole Group: The tetrazole ring can be synthesized through a [2+3] cycloaddition reaction between an azide and a nitrile.
Coupling Reactions: The final step involves coupling the methoxyphenyl and tetrazole groups using appropriate coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: Hydrogen gas, Palladium on carbon
Substitution: Nitric acid, Sulfuric acid, Halogens
Major Products
Oxidation: Formation of hydroxyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it valuable in organic synthesis.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
In medicinal chemistry, 2-(4-METHOXYPHENYL)ETHYLOXY]PHENYL}METHYL)AMINE could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-METHOXYPHENYL)ETHYLOXY]PHENYL}METHYL)AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: This compound shares the methoxyphenyl group but lacks the tetrazole moiety.
2-Phenylethylamine: Similar in structure but without the methoxy and tetrazole groups.
4-Methoxyphenylacetonitrile: Contains the methoxyphenyl group but differs in the presence of a nitrile group instead of the ethyl chain.
Uniqueness
The uniqueness of 2-(4-METHOXYPHENYL)ETHYLOXY]PHENYL}METHYL)AMINE lies in its combination of the methoxyphenyl and tetrazole groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C23H23N5O2 |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N-[[4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]ethanamine |
InChI |
InChI=1S/C23H23N5O2/c1-29-21-11-7-18(8-12-21)15-16-24-17-19-9-13-22(14-10-19)30-23-25-26-27-28(23)20-5-3-2-4-6-20/h2-14,24H,15-17H2,1H3 |
InChI Key |
GMGGQDVSVGWEMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=CC=C(C=C2)OC3=NN=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
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